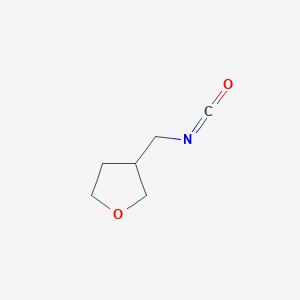
Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Building Blocks
Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate is explored in various synthetic pathways as a valuable building block. In research, it has been utilized in the depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB) to derive enantiomerically pure compounds, showcasing its role in obtaining key synthetic intermediates with high yields and purity. Such processes involve heating PHB-containing materials in specific alcohols, using catalysts like sulfuric acid or tetraethoxytitanium, to obtain ethyl, methyl, butyl, or β-methoxyethyl (R)-3-hydroxy-butanoates, highlighting its versatility and importance in synthetic organic chemistry (Seebach & Züger, 1982).
Catalytic Applications
In catalysis, its derivatives have been used to facilitate various chemical transformations. For instance, the synthesis of chiral alcohols using rationally designed Saccharomyces cerevisiae reductase and a NADH cofactor regeneration system demonstrates the potential of derivatives of Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate in enhancing enantioselective reductions, thus contributing to the development of drugs that function as 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors (Jung, Park, & Kim, 2012).
Renewable Building Blocks
The compound is also being studied for its application in the elaboration of polybenzoxazine, with research exploring renewable phenolic compounds like phloretic acid to introduce phenolic functionalities to –OH bearing molecules. This approach aims to replace conventional phenolation methods, offering a sustainable alternative for creating materials with specific properties like thermal and thermo-mechanical suitability for various applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Photocatalysis and Organic Synthesis
Further research demonstrates its application in photocatalysis, where photoinduced oxidative annulation reactions involving derivatives of Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate lead to the formation of highly functionalized polyheterocyclic compounds. This showcases its utility in creating complex organic molecules through metal-free and oxidant-free conditions, contributing to the advancement of green chemistry practices (Zhang et al., 2017).
Eigenschaften
IUPAC Name |
ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-16-11(14)8-12(2,15)9-5-4-6-10(13)7-9/h4-7,13,15H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUYRGYWTBCGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B1525892.png)





